molecular formula C16H17Cl2NO B1385348 3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline CAS No. 1040689-37-9

3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline

Cat. No. B1385348
CAS RN: 1040689-37-9
M. Wt: 310.2 g/mol
InChI Key: ZZZLXDWBWSKYCZ-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline is a chemical compound with the molecular formula C16H17Cl2NO . It has an average mass of 310.218 Da and a monoisotopic mass of 309.068726 Da . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline consists of a benzene ring (aniline) substituted with two chlorine atoms and an N-[2-(2,6-dimethylphenoxy)-ethyl] group . The PubChem CID for this compound is 28308066 .

Scientific Research Applications

1. Polymerization Catalysts

Research has shown the utility of 3,5-dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline derivatives in the field of polymerization. For instance, nickel(II) and palladium(II) diimine complexes bearing 2,6-diphenyl aniline moieties, which include 3,5-dimethylphenyl phenyl, have been synthesized and their polymerization behavior investigated. These ligands and complexes are significant in olefin polymerization, offering insights into the structural characterization and polymerization properties of these materials (Schmid et al., 2001).

2. Spectroscopic Studies

The compound has been characterized by FT–IR and UV–Vis spectrum, demonstrating its potential for spectroscopic studies. The molecular geometry and electronic absorption spectra were analyzed using computational methods, showing the optimized structure's excellent agreement with X-ray crystal structure. This research contributes to a better understanding of the compound's spectroscopic properties (Ceylan et al., 2016).

3. Enzymatic Photometric Determination

The derivatives of 3,5-dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline have been used in enzymatic photometric determination of hydrogen peroxide. These compounds have been synthesized and assessed as water-soluble hydrogen donors, showcasing their application in photometric methods (Tamaoku et al., 1982).

4. Investigation of Reaction Selectivity

Studies have also focused on the reaction of aniline derivatives with other compounds, providing insights into the selectivity and mechanism of these reactions. For example, aniline's addition to 1,3-dichloro-1,3-bis(dimethylamino)vinamidinium salt and the factors affecting this reactivity have been explored, contributing to the understanding of secondary orbital interactions in key transition states (Tripathi et al., 2017).

5. Electrochemical Synthesis and Applications

The electrochemical synthesis of polymers based on aniline derivatives in aqueous solutions has been researched, highlighting the material's potential in various applications, including as counter electrodes in dye-sensitized solar cells. This study underscores the versatility of aniline derivatives in electrochemical applications (Shahhosseini et al., 2016).

properties

IUPAC Name

3,5-dichloro-N-[2-(2,6-dimethylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO/c1-11-4-3-5-12(2)16(11)20-7-6-19-15-9-13(17)8-14(18)10-15/h3-5,8-10,19H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZLXDWBWSKYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCNC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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